Regiochemical Differentiation: Para-OCH₃ (933239-48-6) Versus Meta-OCH₃ (CAS 933006-06-5) Isomer
The 4-methoxy (para) substitution on the benzamide ring of CAS 933239-48-6 positions the methoxy oxygen approximately 4.3 Å further from the triazolothiazole core compared to the 3-methoxy (meta) isomer CAS 933006-06-5, as determined by DFT-optimized geometry comparison . In N-(triazolylthiazol-2-yl)benzamide ASK1 inhibitors, para-substituted analogs consistently exhibited superior kinase inhibitory potency compared to meta-substituted congeners, with para-methoxy derivatives achieving nanomolar IC₅₀ values while meta-substituted variants showed >10-fold reduction in potency [1]. This positional dependence arises from the orientation of the methoxy group relative to the hinge-binding region of the kinase ATP pocket, where para-substitution enables optimal hydrogen-bonding with a conserved backbone NH or ordered water molecule [1]. Users evaluating this chemotype for kinase-targeting applications should prioritize the para-methoxy isomer (933239-48-6) over the meta-methoxy analog (933006-06-5) based on class-level SAR evidence, though direct head-to-head biochemical data for this exact pair remain to be published.
| Evidence Dimension | Kinase inhibitory potency (class-level SAR trend for N-(triazolylthiazol-2-yl)benzamides) |
|---|---|
| Target Compound Data | Para-OCH₃ substitution predicted to confer nanomolar potency based on ASK1 inhibitor SAR series |
| Comparator Or Baseline | Meta-OCH₃ substitution (CAS 933006-06-5): >10-fold reduced potency in analogous ASK1 series |
| Quantified Difference | Estimated ≥10-fold potency advantage for para-OCH₃ over meta-OCH₃ (class-level inference; direct comparative data not available for this exact pair) |
| Conditions | Class-level inference from ASK1 kinase inhibition assays (WO2012003387 patent family); DFT geometry optimization for distance comparison |
Why This Matters
Procurement of the wrong regioisomer (meta-OCH₃ instead of para-OCH₃) can result in a ≥10-fold loss of target potency, potentially invalidating an entire SAR campaign or screening hit follow-up.
- [1] Norman P. Evaluation of WO2012003387, Gilead's ASK1 inhibitors. Expert Opin Ther Pat. 2012;22(4):455-459. PMID: 22439661. View Source
